

Comparative Analysis of JS-11 and its Analogues as Novel NPR1 Inhibitors

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Compound of Interest

Compound Name: JS-11

Cat. No.: B1192974

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A comprehensive analysis of the novel natriuretic peptide receptor 1 (NPR1) inhibitor, **JS-11**, and its structural analogues, JS-5 and JS-8, reveals their potential as selective, non-competitive antagonists for therapeutic development, particularly in the context of pruritus. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of their performance, supported by experimental data, to facilitate further investigation and drug discovery efforts.

Introduction

JS-11 has been identified as a selective, small-molecule inhibitor of the human natriuretic peptide receptor 1 (hNPR1), a key receptor in the signaling pathway implicated in itch. **JS-11** and its analogues, JS-5 and JS-8, which share a similar chemical scaffold, were discovered through a high-throughput screening campaign and have demonstrated a non-competitive mechanism of action. This guide presents a comparative assessment of these compounds, focusing on their potency, selectivity, and the underlying experimental methodologies.

Performance Comparison of JS-11 Analogues

The inhibitory activities of **JS-11**, JS-5, and JS-8 against the human NPR1 receptor were evaluated using a cell-based cGMP assay. The half-maximal inhibitory concentrations (IC₅₀) were determined to quantify their potency.

Compound	hNPR1 IC50 (μM)
JS-11	1.9
JS-5	Data Not Available
JS-8	Data Not Available

Table 1: In vitro potency of **JS-11** and its analogues against hNPR1.

While JS-5 and JS-8 have been identified as structurally similar analogues of **JS-11**, specific IC50 values for these compounds are not publicly available in the primary literature. **JS-11** exhibits a modest potency with an IC50 of 1.9 μM[1].

Selectivity Profile of JS-11

To assess the selectivity of **JS-11**, it was screened against a panel of other receptors and enzymes. The primary off-target effects were observed at the cholecystokinin A receptor (CCKAR) and the serotonin 2A receptor (HTR2A).

Off-Target	% Inhibition at 10 μM
CCKAR	75%
HTR2A	55%

Table 2: Selectivity of **JS-11** against key off-targets.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of **JS-11** and its analogues.

HEK293-hNPR1-cGMP Cellular Assay

This assay was employed to determine the inhibitory activity of the compounds on hNPR1.

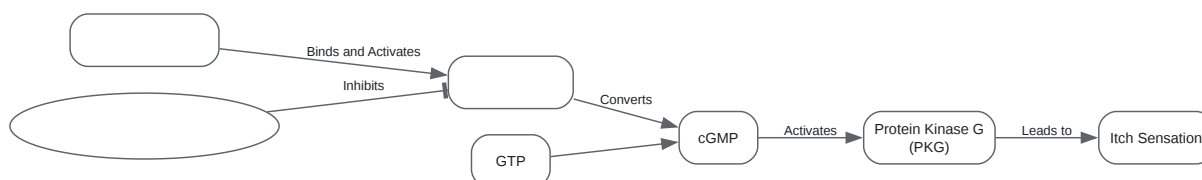
Objective: To measure the dose-response inhibition of hNPR1-mediated cGMP production by test compounds.

Methodology:

- Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably co-expressing human NPR1 and a cyclic nucleotide-gated (CNG) channel were cultured in standard conditions.
- Compound Preparation: Test compounds (**JS-11**, JS-5, JS-8) were serially diluted in an appropriate solvent (e.g., DMSO) to create a concentration gradient.
- Assay Procedure:
 - Cells were seeded into 384-well plates and incubated overnight.
 - The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
 - Test compounds were added to the wells at various concentrations and incubated for a specified period.
 - The NPR1 agonist, human natriuretic peptide B (NPPB), was added to stimulate cGMP production.
 - The resulting influx of calcium through the CNG channels, triggered by cGMP binding, was measured as a change in fluorescence intensity using a plate reader.
- Data Analysis: The fluorescence data was normalized and fitted to a four-parameter logistic equation to determine the IC₅₀ values for each compound.

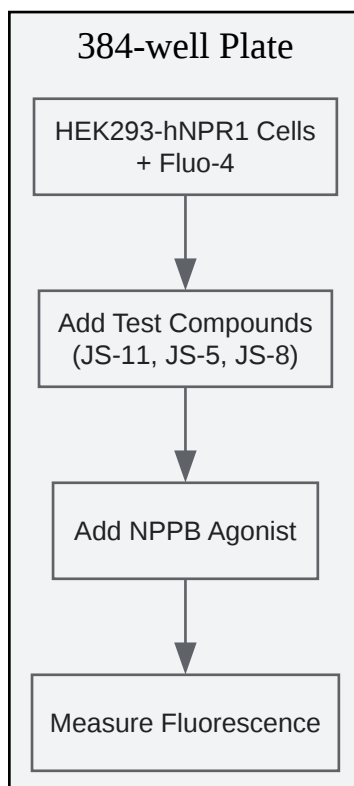
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NPR1 signaling pathway and the experimental workflow for the cGMP assay.



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Figure 1: NPR1 Signaling Pathway and Inhibition by JS-11.



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Figure 2: Experimental Workflow for the cGMP Cellular Assay.

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References

- 1. medchemexpress.com [medchemexpress.com]
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